Compound Description: This compound served as a starting point in the search for novel Clostridium difficile inhibitors. It showed moderate potency against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) with a minimum inhibitory concentration (MIC) of 312/156 µM. []
Relevance: While containing a quinazolinone core instead of a thieno[3,2-d]pyrimidin-4(3H)-one core like the target compound, this molecule shares the same pyrimidinone ring system and serves as a structural analog for exploring similar biological activity. The presence of the nitro group and methyl substituent in this compound can provide insights into structure-activity relationships compared to 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one. []
Compound Description: This compound represents a lead compound identified in the pursuit of Clostridium difficile inhibitors. It exhibits improved potency (MIC = 19/38 µM) compared to 2-methyl-8-nitroquinazolin-4(3H)-one, good selectivity over normal gut microflora, and acceptable stability in simulated gastric and intestinal fluid. Additionally, it shows low cytotoxicity with CC50 values >606 µM against mammalian cell lines. []
Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one. Differences in the substituents at the 2- and 7- positions (methyl and nitro group, respectively) compared to the dimethylamino group in the target compound offer insights into the structure-activity relationships for this class of compounds and their potential as Clostridium difficile inhibitors. []
Compound Description: This compound demonstrates promising antiplasmodial activity, particularly against the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei. [] It also exhibits improved physicochemical properties, intestinal permeability (PAMPA model), and microsomal stability compared to Gamhepathiopine, another antiplasmodial compound. []
Compound Description: This compound serves as a scaffold for developing melanin-concentrating hormone receptor 1 (MCHR1) antagonists. [] MCHR1 is implicated in energy homeostasis, and its antagonists have shown potential in treating obesity. []
Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one. While the specific substituent at the 3-position is not defined in the description, the common scaffold and presence of a 6-(4-chlorophenyl) group makes this a relevant structural class for comparison with 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one. Studying the effects of different substituents at the 3-position within this scaffold can provide valuable information for structure-activity relationship studies. []
Compound Description: This compound is a potent and highly efficacious melanin-concentrating hormone receptor 1 (MCHR1) antagonist. [] It demonstrates favorable pharmacokinetics and a relatively clean in vitro and in vivo safety profile, making it a promising candidate for treating obesity. []
Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4(3H)-one structure with 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one. The presence of a complex substituent at the 3-position, along with the 6-(4-chlorophenyl) group, highlights the versatility of this scaffold in developing potent and selective MCHR1 antagonists. Comparing the structural features and biological activity of BMS-814580 to 3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one can provide valuable insights for designing compounds with tailored MCHR1 activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.